6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Structure-Activity Relationship (SAR) c-Met kinase inhibition Positional isomer differentiation

This 2-fluorobenzylthio-substituted triazolo[4,3-b]pyridazine is the precise ortho-fluorine isomer for c-Met and Pim-1 kinase profiling. Unlike the 3-fluorobenzyl positional isomer (CAS 941994-86-1) or smaller methylthio variants, this compound introduces a unique steric and electrostatic constraint at the kinase hinge region, enabling rigorous SAR and docking studies. Secure the exact CAS for reproducible target engagement. Bulk and custom synthesis inquiries are welcome.

Molecular Formula C20H17FN4OS
Molecular Weight 380.44
CAS No. 941935-52-0
Cat. No. B2959183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
CAS941935-52-0
Molecular FormulaC20H17FN4OS
Molecular Weight380.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2
InChIInChI=1S/C20H17FN4OS/c1-2-26-16-9-7-14(8-10-16)18-11-12-19-22-23-20(25(19)24-18)27-13-15-5-3-4-6-17(15)21/h3-12H,2,13H2,1H3
InChIKeyOYUWIXNVMRBYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 941935-52-0): Research-Grade [1,2,4]Triazolo[4,3-b]pyridazine Kinase Inhibitor Candidate


6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 941935-52-0) is a synthetic, low-molecular-weight (380.44 Da) heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core scaffold substituted at the 6-position with a 4-ethoxyphenyl group and at the 3-position with a 2-fluorobenzylthio moiety . It belongs to a well-characterized chemotype class known for potent inhibition of receptor tyrosine kinases, particularly c-Met, as well as GABAA receptor modulation, as evidenced by multiple patent families and medicinal chemistry campaigns [1][2].

Procurement Risk: Why Substituting 6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine with a 'Generic' Analog May Compromise Experimental Reproducibility


Within the triazolo[4,3-b]pyridazine class, subtle variations in substituent identity and position profoundly impact target selectivity, binding kinetics, and ADME properties. For instance, the positional isomer 6-(4-ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 941994-86-1) differs only by moving the fluorine from the 2-position to the 3-position of the benzyl ring , yet this seemingly minor change can alter molecular recognition at the kinase hinge region [1]. Similarly, replacing the 2-fluorobenzylthio group with a methylthio (WAY-270318, CAS 721964-48-3) or an acetamide (WAY-270329, CAS 721964-51-8) group drastically changes the pharmacophore, resulting in different kinase inhibition profiles . Therefore, procurement of the exact CAS number is critical for maintaining target engagement fidelity and reproducible biological outcomes in c-Met, Pim-1, or broader kinase profiling assays.

Quantitative Evidence: Comparator-Based Differentiation of 6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 941935-52-0)


Fluorine Positional Isomerism: 2-Fluorobenzyl vs. 3-Fluorobenzyl Substitution

The compound (CAS 941935-52-0) contains a 2-fluorobenzylthio group at the 3-position of the triazolopyridazine core. Its closest positional isomer, CAS 941994-86-1, bears a 3-fluorobenzylthio group . In c-Met kinase inhibitor SAR campaigns, the ortho-fluorine on the benzyl ring can engage in distinct intramolecular interactions with the triazolopyridazine core and influence the dihedral angle of the thioether linkage, potentially leading to different residence times or selectivity profiles compared to the meta-substituted analog [1].

Structure-Activity Relationship (SAR) c-Met kinase inhibition Positional isomer differentiation

Pharmacophore Differentiation: 2-Fluorobenzylthio vs. Acetamide Side Chain at the 3-Position

The target compound features a 2-fluorobenzylthio substituent at the 3-position, whereas WAY-270329 (CAS 721964-51-8) possesses an N-(4-fluorophenyl)acetamide thioether side chain . This is a fundamentally different pharmacophore: the benzylthio group is hydrophobic and relatively rigid, while the acetamide introduces a hydrogen-bond donor/acceptor pair connected by a flexible linker. In triazolopyridazine c-Met inhibitor series, the nature of the 3-substituent is a primary determinant of kinase selectivity and potency, as it interacts with the solvent-exposed region and ribose pocket of c-Met [1].

Kinase inhibitor pharmacophore c-Met binding mode Triazolopyridazine SAR

Molecular Weight and Lipophilicity Differentiation vs. WAY-270318 (Methylthio Analog)

The target compound (MW 380.44 g/mol) incorporates a 2-fluorobenzylthio group, whereas WAY-270318 (MW 286.35 g/mol) contains a significantly smaller methylthio substituent . The addition of the fluorobenzyl ring increases the calculated partition coefficient (cLogP) by approximately 1.5–2.0 log units compared to the methyl analog, based on class-level predictions [1]. This difference in lipophilicity is expected to impact membrane permeability, plasma protein binding, and non-specific binding in cellular assays.

Physicochemical properties Lipophilicity (cLogP) Drug-likeness optimization

c-Met Kinase Class-Level Inhibitory Activity of Triazolo[4,3-b]pyridazines

The triazolo[4,3-b]pyridazine scaffold has been validated as a potent c-Met kinase inhibitor chemotype. In the foundational J. Med. Chem. (2008) report, optimized triazolopyridazine analogs achieved IC50 values against c-Met in the low nanomolar range [1]. More recently, Mahmoud et al. (2024) reported triazolo[4,3-b]pyridazine derivatives with dual c-Met/Pim-1 inhibitory activity; compound 4g demonstrated a c-Met IC50 of 0.163 ± 0.01 μM and Pim-1 IC50 of 0.283 ± 0.01 μM [2]. While the specific IC50 of CAS 941935-52-0 against c-Met has not been independently reported, it shares the core scaffold and key pharmacophoric elements (6-aryl substitution, 3-thioether linkage) required for c-Met hinge binding as defined by co-crystal structures (PDB 3CCN) [1].

c-Met kinase inhibition Triazolopyridazine chemotype Anti-cancer drug discovery

Recommended Research Applications for 6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 941935-52-0)


Structure-Activity Relationship (SAR) Expansion of 3-Thioether Triazolopyridazine c-Met Inhibitors

This compound is well-suited for medicinal chemistry groups conducting SAR studies at the 3-position of the triazolo[4,3-b]pyridazine c-Met inhibitor scaffold. The 2-fluorobenzylthio substituent represents a distinct hydrophobicity and steric profile not covered by the smaller methylthio variant (WAY-270318) or the acetamide-containing analog (WAY-270329) [1]. Its procurement enables the systematic exploration of how ortho-fluorine substitution on the benzyl ring influences c-Met kinase binding affinity and selectivity, building on the established class-level inhibitory activity [2].

Fluorine Positional Isomer Selectivity Profiling Against Kinase Panels

The compound (2-fluorobenzyl isomer) can be used alongside its 3-fluorobenzyl positional isomer (CAS 941994-86-1) in head-to-head kinase selectivity profiling panels to determine whether the fluorine position on the benzyl ring alters off-target kinase engagement . Such studies are valuable for understanding subtle steric and electronic effects in kinase inhibitor design, particularly given the precedent that small substituent changes in the triazolopyridazine series can dramatically shift selectivity [2].

Computational Docking and Molecular Dynamics Studies of c-Met Ligand Binding

With known co-crystal structures of triazolopyridazine inhibitors bound to c-Met (PDB 3CCN), this compound can be employed as a docking benchmark or molecular dynamics probe to evaluate the conformational flexibility of the 2-fluorobenzylthio moiety within the c-Met ATP-binding pocket [2]. The ortho-fluorine introduces a unique electrostatic and steric constraint not present in non-fluorinated or meta-fluorinated analogs, making it a useful tool for force field validation and free energy perturbation calculations.

Reference Compound for c-Met/Pim-1 Dual Inhibition Phenotypic Screening

Building on the recent demonstration that triazolo[4,3-b]pyridazine derivatives can achieve dual c-Met/Pim-1 inhibition with antitumor activity (Mahmoud et al., 2024), this compound may serve as a reference standard or starting point for phenotypic screening campaigns in MCF-7, A549, or HeLa cancer cell lines [1]. Its procurement is particularly relevant for groups investigating the therapeutic potential of dual c-Met/Pim-1 blockade in breast cancer models.

Quote Request

Request a Quote for 6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.